molecular formula C13H15ClO4S B14377301 Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate CAS No. 89818-38-2

Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate

Cat. No.: B14377301
CAS No.: 89818-38-2
M. Wt: 302.77 g/mol
InChI Key: UQLYHCLUCFQZPA-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate is an organic compound that features a sulfanyl group attached to a phenyl ring, which is further substituted with a chloro and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-methoxythiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to form alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-3-oxobutanoate: Lacks the sulfanyl and methoxy groups.

    Ethyl 4-methoxyphenylacetate: Lacks the chloro and sulfanyl groups.

    Ethyl 4-[(4-methoxyphenyl)sulfanyl]-3-oxobutanoate: Similar structure but without the chloro group.

Uniqueness

Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate is unique due to the presence of both chloro and methoxy groups on the phenyl ring, along with the sulfanyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

89818-38-2

Molecular Formula

C13H15ClO4S

Molecular Weight

302.77 g/mol

IUPAC Name

ethyl 4-(3-chloro-4-methoxyphenyl)sulfanyl-3-oxobutanoate

InChI

InChI=1S/C13H15ClO4S/c1-3-18-13(16)6-9(15)8-19-10-4-5-12(17-2)11(14)7-10/h4-5,7H,3,6,8H2,1-2H3

InChI Key

UQLYHCLUCFQZPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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